molecular formula C21H23N3O2S2 B2645359 2-{4-[4-(ethylsulfanyl)benzoyl]piperazin-1-yl}-4-methoxy-1,3-benzothiazole CAS No. 886935-09-7

2-{4-[4-(ethylsulfanyl)benzoyl]piperazin-1-yl}-4-methoxy-1,3-benzothiazole

Cat. No.: B2645359
CAS No.: 886935-09-7
M. Wt: 413.55
InChI Key: RVJJIIJWFUYCAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole core substituted with a methoxy group at position 4 and a piperazinyl group at position 2. The piperazine moiety is further functionalized with a 4-(ethylsulfanyl)benzoyl group. The ethylsulfanyl (C₂H₅S) substituent on the benzoyl ring introduces moderate lipophilicity, which may influence membrane permeability and metabolic stability.

Properties

IUPAC Name

(4-ethylsulfanylphenyl)-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S2/c1-3-27-16-9-7-15(8-10-16)20(25)23-11-13-24(14-12-23)21-22-19-17(26-2)5-4-6-18(19)28-21/h4-10H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJJIIJWFUYCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(ethylsulfanyl)benzoyl]piperazin-1-yl}-4-methoxy-1,3-benzothiazole typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the piperazine moiety, and the attachment of the ethylsulfanyl and methoxy groups. One common synthetic route involves the reaction of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole ring. This intermediate is then reacted with 4-(ethylsulfanyl)benzoyl chloride in the presence of a base to introduce the benzoyl group. Finally, the piperazine moiety is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-(ethylsulfanyl)benzoyl]piperazin-1-yl}-4-methoxy-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of benzothiazole derivatives as anticancer agents. The compound has been evaluated for its efficacy against various cancer cell lines:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific pathways that lead to cell cycle arrest and programmed cell death. For instance, derivatives similar to this compound have shown significant cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, with IC50 values comparable to standard chemotherapeutics like doxorubicin .
  • Case Study : A study reported that a related benzothiazole derivative exhibited an IC50 of 2.41 µM against HeLa cells, suggesting that structural modifications can enhance anticancer potency .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. The presence of the piperazine and benzothiazole moieties contributes to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

  • Research Findings : In vitro studies have demonstrated that benzothiazole derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. This is attributed to their ability to interfere with bacterial enzymatic functions .

Synthetic Methodologies

The synthesis of 2-{4-[4-(ethylsulfanyl)benzoyl]piperazin-1-yl}-4-methoxy-1,3-benzothiazole typically involves multi-step procedures:

  • Formation of Benzothiazole Core : This is achieved through cyclization reactions involving 2-amino thiophenol and appropriate carbonyl compounds.
  • Introduction of Piperazine Moiety : The piperazine ring is introduced via nucleophilic substitution reactions where the benzothiazole core reacts with piperazine derivatives.
  • Functionalization : Subsequent steps involve the introduction of ethylsulfanyl and methoxy groups, which are critical for enhancing biological activity.

Mechanism of Action

The mechanism of action of 2-{4-[4-(ethylsulfanyl)benzoyl]piperazin-1-yl}-4-methoxy-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural analogs and their differences:

Compound Name Key Substituents Molecular Formula Molecular Weight Receptor Affinity (Ki, nM)
Target Compound 4-(Ethylsulfanyl)benzoyl, 4-methoxy C₂₁H₂₃N₃O₂S₂ (estimated) ~413.55 Not reported
2-{4-[3-(Ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-1,3-benzothiazole 3-(Ethanesulfonyl)benzoyl, 4-methoxy C₂₁H₂₃N₃O₄S₂ 445.555 Not reported
G856-9660: 2-{4-[4-(Ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole 4-(Ethanesulfonyl)benzoyl, 4-methoxy, 7-methyl C₂₂H₂₅N₃O₄S₂ ~483.58 Not reported
2-(4-[(4-Methoxyphenyl)sulfonyl]piperazino)-1,3-benzothiazole 4-Methoxyphenyl sulfonyl (replaces benzoyl) C₁₈H₁₉N₃O₃S₂ 389.49 Not reported

Key Observations:

  • Substitution Position: The sulfonyl (SO₂) group in analogs replaces the ethylsulfanyl (S-C₂H₅) in the target compound.
  • Methyl Substitution : The 7-methyl group in G856-9660 increases molecular weight and lipophilicity, which may improve metabolic stability but reduce solubility.
  • Benzoyl vs. Sulfonyl Linkers : The sulfonyl-linked methoxyphenyl in eliminates the benzoyl group, possibly altering receptor selectivity due to reduced aromatic π-π interactions.

Receptor Affinity Trends

While direct data for the target compound is unavailable, piperazine-containing analogs in exhibit high 5-HT2A receptor affinity (Ki = 15–46 nM) . The ethylsulfanyl group in the target compound may modulate affinity compared to sulfonyl derivatives:

  • Sulfonyl vs. Sulfanyl : Sulfonyl groups (e.g., in ) could enhance 5-HT2A antagonism due to stronger electron-withdrawing effects, mimicking trends in ’s high-affinity compounds.
  • Methoxy Position : The 4-methoxy group in all compounds may contribute to hydrogen bonding with receptor residues, similar to methoxy-substituted serotonin receptor ligands .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Sulfonyl groups (e.g., in ) are less prone to oxidative metabolism than thioethers (ethylsulfanyl), which may undergo sulfoxidation or cleavage.
  • Synthetic Accessibility : Piperazine-benzothiazole coupling (via nucleophilic substitution) is common in analogs , but the ethylsulfanyl group may require specialized thioether-forming reagents.

Biological Activity

The compound 2-{4-[4-(ethylsulfanyl)benzoyl]piperazin-1-yl}-4-methoxy-1,3-benzothiazole , a derivative of benzothiazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The structural formula of the compound can be represented as follows:

C18H22N2O2S\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_2\text{S}

This structure features a benzothiazole core substituted with a piperazine moiety and an ethylsulfanyl group, which may contribute to its biological efficacy.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of benzothiazole derivatives, including the compound .

Case Studies and Findings

  • Antibacterial Activity : The compound has been tested against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Results indicate that it exhibits significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 6.25 µg/ml to 200 µg/ml depending on the strain tested .
    Bacterial StrainMIC (µg/ml)
    Staphylococcus aureus6.25
    Pseudomonas aeruginosa6.25
    Escherichia coli25
  • Antifungal Activity : The compound also demonstrated antifungal effects against Candida albicans, showing potential for therapeutic applications in fungal infections .

Anticancer Properties

The anticancer potential of benzothiazole derivatives is well-documented. The specific compound has shown promising results in inhibiting cell proliferation in various cancer cell lines.

Research Findings

  • A study highlighted that derivatives similar to the compound exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating effective dose ranges .
    Cell LineIC50 (µM)
    MCF-715
    HCT11612
  • Another investigation confirmed that compounds bearing the benzothiazole scaffold could induce apoptosis in cancer cells through mechanisms involving the mitochondrial pathway, suggesting their potential as anticancer agents .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, the compound has been evaluated for anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation in animal models, making it a candidate for treating inflammatory diseases.

Experimental Evidence

  • In vitro assays demonstrated that the compound reduces levels of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential utility in inflammatory conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.